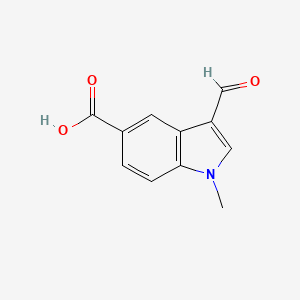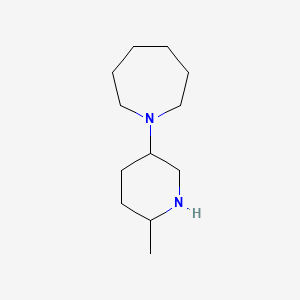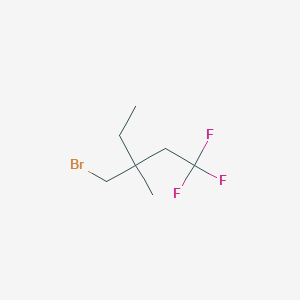
(2-Amino-3-methylpentyl)dimethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H18N2. It belongs to the class of amines and features both primary and tertiary amine functional groups. The compound’s structure consists of a linear alkyl chain with an amino group (NH2) and two methyl groups (CH3) attached to the nitrogen atom.
準備方法
Synthetic Routes: Several synthetic routes exist for preparing “(2-Amino-3-methylpentyl)dimethylamine.” One common method involves the reductive amination of 2-methylpentan-2-one (also known as methyl isobutyl ketone) with dimethylamine. The reaction proceeds as follows:
2-Methylpentan-2-one+Dimethylamine→this compound
Industrial Production: Industrial production methods typically involve large-scale reductive amination processes using suitable catalysts and optimized reaction conditions. These methods ensure efficient conversion and yield of the target compound.
化学反応の分析
Reactivity: “(2-Amino-3-methylpentyl)dimethylamine” can undergo various chemical reactions:
Oxidation: It can be oxidized to form the corresponding amine oxide.
Reduction: Reduction of the compound yields secondary amines or even alkanes.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Reductive Amination: Reagents include reducing agents (e.g., sodium borohydride) and acid catalysts (e.g., hydrochloric acid).
Oxidation: Oxidizing agents like hydrogen peroxide (HO) or peracids.
Substitution: Alkyl halides or other electrophiles.
- In reductive amination, the major product is “this compound.”
- Oxidation yields the corresponding amine oxide.
科学的研究の応用
Chemistry:
- Used as a building block in organic synthesis.
- Precursor for the synthesis of other amines and heterocyclic compounds.
- Potential pharmaceutical applications due to its amine functionality.
- Investigated as a ligand for metal complexes in coordination chemistry.
- Used in the production of specialty chemicals and surfactants.
作用機序
The exact mechanism by which “(2-Amino-3-methylpentyl)dimethylamine” exerts its effects depends on its specific application. In biological systems, it may interact with receptors, enzymes, or cellular pathways. Further research is needed to elucidate its precise mode of action.
類似化合物との比較
“(2-Amino-3-methylpentyl)dimethylamine” shares structural similarities with other linear amines, such as 2-methylpentylamine and 3-methylpentylamine. its unique combination of primary and tertiary amine groups sets it apart.
特性
分子式 |
C8H20N2 |
|---|---|
分子量 |
144.26 g/mol |
IUPAC名 |
1-N,1-N,3-trimethylpentane-1,2-diamine |
InChI |
InChI=1S/C8H20N2/c1-5-7(2)8(9)6-10(3)4/h7-8H,5-6,9H2,1-4H3 |
InChIキー |
YIAXVAOPTYKGNW-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(CN(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-1-(pentan-3-YL)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13208218.png)
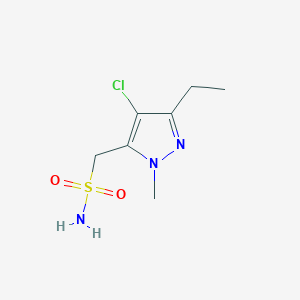
![N-{2-[Methyl(phenyl)amino]ethyl}piperidine-4-carboxamide](/img/structure/B13208227.png)
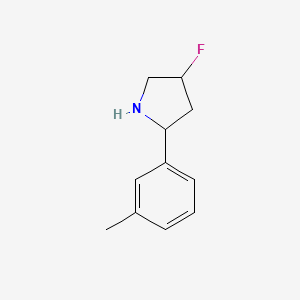
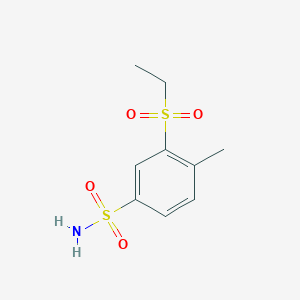
![1-[2-(3-Bromophenoxy)ethyl]piperazine](/img/structure/B13208244.png)

![5,5-Dioxo-1-oxa-5lambda6-thiaspiro[2.5]octane-2-carbonitrile](/img/structure/B13208261.png)
![tert-Butyl N-{6-methoxy-1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate](/img/structure/B13208278.png)
